aTAG 2139

Targeted protein degradation PROTAC MTH1 degrader

aTAG 2139 (CFT-2139) is the lead MTH1-based degrader for the AchillesTAG system, validated for both in vitro and in vivo use. Its DC50 of 0.27 nM is 26% lower than aTAG 4531, achieving maximal degradation (Dmax 92.1%) at reduced compound exposure—critical for sensitive primary cells and long-term studies. Fully orthogonal to dTAG and BromoTag platforms. Supplied at ≥98% HPLC purity with documented mouse DMPK properties. A matched negative control (aTAG 2139-NEG) is available for rigorous phenotypic attribution.

Molecular Formula C42H38N8O8
Molecular Weight 782.81
Cat. No. B1192181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameaTAG 2139
SynonymsaTAG 2139, aTAG2139, aTAG-2139, CFT2139, CFT-2139, CFT 2139
Molecular FormulaC42H38N8O8
Molecular Weight782.81
Structural Identifiers
SMILESCNC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3)C4=CN=C(C=C4)C(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
InChIInChI=1S/C42H38N8O8/c1-43-38(53)29-22-47-30-14-12-24(20-28(30)37(29)48-26-8-3-2-4-9-26)25-13-15-31(46-21-25)39(54)45-19-6-5-18-44-35(52)23-58-33-11-7-10-27-36(33)42(57)50(41(27)56)32-16-17-34(51)49-40(32)55/h2-4,7-15,20-22,32H,5-6,16-19,23H2,1H3,(H,43,53)(H,44,52)(H,45,54)(H,47,48)(H,49,51,55)
InChIKeyIKLCDLVLZPLJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

aTAG 2139 for Targeted Protein Degradation: An AchillesTAG System Degrader for MTH1 Fusion Proteins


aTAG 2139 (CFT-2139) is a heterobifunctional degrader molecule developed for use within the AchillesTAG (aTAG) targeted protein degradation system. The compound comprises a ligand selective for the MTH1 (MutT homolog-1; NUDT1) protein tag, a flexible linker, and the cereblon (CRBN) E3 ligase-binding ligand thalidomide . The aTAG system enables the inducible, rapid, and reversible degradation of any protein of interest fused to an MTH1 tag, without the known phenotypic consequences associated with MTH1 loss [1]. aTAG 2139 has been fully validated for both in vitro and in vivo applications, with documented mouse DMPK properties available in supplementary vendor documentation .

Why aTAG 2139 Cannot Be Substituted with Generic MTH1 Degraders or Alternative TAG System Compounds


Substitution of aTAG 2139 with other aTAG system degraders (e.g., aTAG 4531) or compounds from alternative TAG platforms (e.g., dTAG-13 for FKBP12^F36V) is not functionally interchangeable. aTAG degraders are specifically engineered to recruit CRBN E3 ligase to MTH1-tagged fusion proteins; they do not recognize FKBP12^F36V tags used in the dTAG system or BRD4^BD2 L387A tags used in the BromoTag system . Even within the aTAG system, degraders exhibit quantifiable differences in degradation potency (DC50), target binding affinity (Ki), and maximal degradation efficiency (Dmax) that directly impact experimental outcomes including dose-response sensitivity and achievable depletion depth [1]. Selection of the appropriate degrader requires matching these quantitative performance parameters to specific experimental requirements, as detailed in the evidence below .

aTAG 2139 Quantitative Differentiation Evidence: Potency, Affinity, and Degradation Efficiency Benchmarks


Superior Degradation Potency: aTAG 2139 Achieves 26% Lower DC50 than aTAG 4531 Under Identical Conditions

aTAG 2139 demonstrates superior degradation potency compared to its close analog aTAG 4531 in standardized cell-based degradation assays. When tested under identical 4-hour incubation conditions for the degradation of MTH1 fusion proteins, aTAG 2139 achieves a DC50 of 0.27 nM , whereas aTAG 4531 requires a higher concentration to achieve 50% degradation, with a reported DC50 of 0.34 nM . This represents an approximately 26% improvement in degradation potency for aTAG 2139 relative to its in-class analog.

Targeted protein degradation PROTAC MTH1 degrader DC50

MTH1 Binding Affinity Comparison: aTAG 2139 Ki = 2.1 nM vs. aTAG 4531 Ki = 1.8 nM

In biochemical binding assays, aTAG 2139 exhibits a Ki value of 2.1 nM for the MTH1 protein tag . Its analog aTAG 4531 demonstrates modestly higher binding affinity with a Ki of 1.8 nM . The comparable sub-nanomolar to low-nanomolar binding affinities of both compounds confirm their robust target engagement capabilities. Notably, the degradation potency advantage of aTAG 2139 (DC50 = 0.27 nM) over aTAG 4531 (DC50 = 0.34 nM) is observed despite aTAG 4531's slightly tighter binding, suggesting that factors beyond simple target affinity—such as ternary complex formation efficiency or linker geometry—contribute to the enhanced cellular degradation potency of aTAG 2139 [1].

MTH1 binding affinity Ki target engagement

Maximal Degradation Efficiency: aTAG 2139 Achieves 92.1% Dmax vs. aTAG 4531 at 93.14%

In cell-based degradation assays following a 4-hour incubation, aTAG 2139 achieves a maximum degradation efficiency (Dmax) of 92.1% of MTH1 fusion protein levels . The comparator aTAG 4531 achieves a marginally higher Dmax of 93.14% under identical assay conditions . The 1.0 percentage point difference in maximal degradation capacity is negligible for most applications, indicating that both degraders are capable of near-complete target protein depletion. The primary differentiation lies in the concentration required to achieve intermediate levels of degradation, as reflected by the DC50 values discussed in Evidence Item 1.

Dmax degradation efficiency protein depletion target validation

Validated Negative Control: aTAG 2139-NEG Provides Equivalent MTH1 Binding (Ki = 2.0 nM) with No Degradative Activity

aTAG 2139-NEG (Compound 23) is a structurally matched negative control that binds to MTH1 with a Ki of 2.0 nM—nearly identical to aTAG 2139's Ki of 2.1 nM—but completely lacks degradative activity due to modification of the CRBN-binding moiety . This control compound enables rigorous attribution of observed biological effects specifically to target protein degradation rather than to target binding alone or other off-target mechanisms. In contrast, aTAG 2139 maintains the full heterobifunctional architecture required to simultaneously engage both MTH1 and CRBN E3 ligase, driving ubiquitin-proteasome-mediated degradation of the tagged fusion protein .

negative control aTAG 2139-NEG target engagement experimental rigor

Analytical Quality and Documentation: ≥98% HPLC Purity with Mouse DMPK Data Available

aTAG 2139 is supplied with a certified purity of ≥98% as determined by HPLC analysis . The compound's solubility has been validated to 50 mM in DMSO, facilitating flexible stock solution preparation for in vitro applications . Critically, mouse DMPK (drug metabolism and pharmacokinetics) properties are provided in supplementary vendor documentation, enabling researchers to design and interpret in vivo experiments with pharmacokinetic parameters specific to aTAG 2139 [1]. Comparable purity specifications are available for aTAG 4531 (≥98% HPLC; soluble to 100 mM in DMSO), but the availability of distinct DMPK datasets for each degrader underscores that these compounds are not pharmacokinetically interchangeable in vivo .

purity HPLC DMPK in vivo quality control

Optimal Research Applications for aTAG 2139 Based on Quantitative Performance Characteristics


Target Validation Studies Requiring High-Potency Protein Depletion at Low Compound Concentrations

For experiments where minimizing compound exposure is critical—such as long-term cell culture studies, primary cell assays with limited compound tolerance, or scenarios where off-target effects must be stringently controlled—aTAG 2139's lower DC50 (0.27 nM) compared to aTAG 4531 (0.34 nM) provides a quantifiable advantage [1]. The 26% reduction in required concentration to achieve 50% degradation translates to reduced overall compound burden while maintaining robust protein depletion (Dmax = 92.1%). This potency advantage, combined with the availability of aTAG 2139-NEG as an affinity-matched negative control, enables rigorous attribution of observed phenotypes specifically to MTH1-tagged protein degradation .

In Vivo Studies Leveraging Mouse DMPK Characterization and aTAG System Reversibility

aTAG 2139 is fully validated for in vivo applications, with accompanying mouse DMPK data that inform dosing regimen design [1]. The aTAG system provides dose-dependent, reversible control of tagged protein levels, enabling pharmacokinetic-pharmacodynamic correlation studies that are not feasible with irreversible genetic knockout approaches . The documented purity (≥98% HPLC) and solubility parameters (50 mM in DMSO) ensure reproducible formulation and administration . Researchers requiring in vivo protein depletion with time-resolved control should prioritize aTAG 2139 over dTAG system compounds, which require FKBP12^F36V tagging rather than MTH1 tagging.

CAR-T Cell Activity Modulation Studies with Quantitative Rheostat Control

The original development publication of the aTAG system demonstrated application of aTAG 2139 to control Chimeric Antigen Receptor (CAR) protein levels, enabling precise, dose-dependent rheostat control of CAR-mediated T-cell activity [1]. In a human xenograft model, aTAG-mediated degradation of aTAG-fused CAR protein provided in vivo proof-of-concept for the platform. The quantitative degradation parameters of aTAG 2139 (DC50 = 0.27 nM; Dmax = 92.1%) provide the benchmark performance characteristics for researchers designing similar CAR-T modulation experiments or other cell therapy applications requiring tunable control of therapeutic protein levels.

Multi-TAG Experimental Systems Requiring Orthogonal Degradation Platforms

aTAG 2139 is specifically engineered for the MTH1-based AchillesTAG system and does not cross-react with FKBP12^F36V (dTAG system) or BRD4^BD2 L387A (BromoTag system) tagged proteins [1]. This orthogonality enables multi-component experimental designs where distinct protein populations can be independently degraded using different TAG-degrader pairs. Procurement of aTAG 2139 should be prioritized when MTH1 is the designated tag, and the 26% potency advantage over aTAG 4531 supports its selection as the primary degrader within the aTAG system unless alternative linker geometries or distinct DMPK profiles are specifically required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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